molecular formula C15H9FN2O4 B14164785 4-(4-Fluoroanilino)-3-nitrochromen-2-one CAS No. 337474-41-6

4-(4-Fluoroanilino)-3-nitrochromen-2-one

Katalognummer: B14164785
CAS-Nummer: 337474-41-6
Molekulargewicht: 300.24 g/mol
InChI-Schlüssel: NSVSEWGRISHYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoroanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluoroanilino group at the 4-position and a nitro group at the 3-position of the chromen-2-one core

Vorbereitungsmethoden

The synthesis of 4-(4-Fluoroanilino)-3-nitrochromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The substitution of a hydrogen atom with a fluoroanilino group.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

4-(4-Fluoroanilino)-3-nitrochromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoroanilino)-3-nitrochromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoroanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroanilino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-(4-Fluoroanilino)-3-nitrochromen-2-one can be compared with other similar compounds, such as:

    4-Fluoroaniline: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.

    3-Nitrochromen-2-one: The core structure without the fluoroanilino group, used in various organic synthesis applications.

The uniqueness of this compound lies in the combination of the fluoroanilino and nitro groups, which confer distinct chemical and biological properties not observed in the individual components.

Eigenschaften

CAS-Nummer

337474-41-6

Molekularformel

C15H9FN2O4

Molekulargewicht

300.24 g/mol

IUPAC-Name

4-(4-fluoroanilino)-3-nitrochromen-2-one

InChI

InChI=1S/C15H9FN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H

InChI-Schlüssel

NSVSEWGRISHYRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)F

Löslichkeit

8.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.